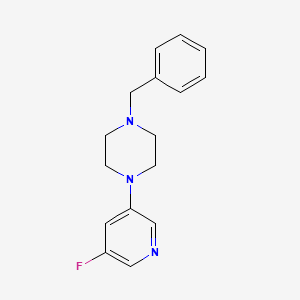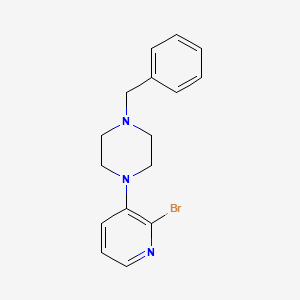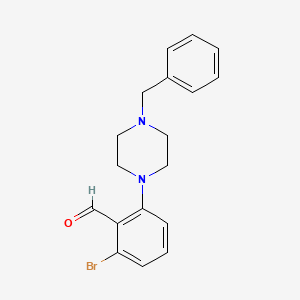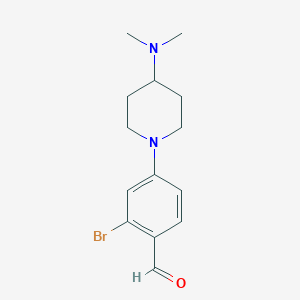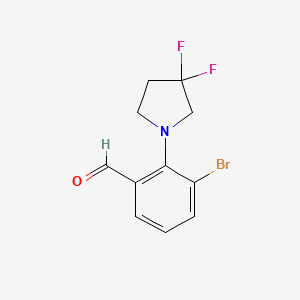
3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde
説明
3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is an organic compound that has gained significant attention in scientific research. It is a benzaldehyde derivative that is commonly used in medicinal chemistry and drug discovery. This compound has shown promising results in various scientific studies due to its unique structure and properties.
作用機序
The mechanism of action of 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde involves its interaction with specific enzymes and receptors. It acts as an inhibitor of these targets, which leads to the suppression of their activity. This, in turn, results in the inhibition of disease progression and the promotion of healthy cellular function.
Biochemical and Physiological Effects:
3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides in Alzheimer's disease, and prevent the formation of alpha-synuclein fibrils in Parkinson's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde in lab experiments is its high specificity towards its target enzymes and receptors. This allows for precise and efficient inhibition of disease progression. However, one limitation of this compound is its potential toxicity towards healthy cells. This requires careful optimization of dosage and administration to ensure maximum efficacy and minimal side effects.
将来の方向性
The potential applications of 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde in scientific research are vast. One of the future directions for this compound is its use in the development of novel drugs for the treatment of various diseases. It can also be further studied for its potential as a fluorescent probe for bioimaging and detection of biomolecules. Additionally, the toxicity and side effects of this compound can be further studied to optimize its use in lab experiments.
In conclusion, 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is a promising compound that has shown potential in various scientific studies. Its unique structure and properties make it an attractive candidate for drug discovery and bioimaging applications. Further research is needed to fully explore the potential of this compound and optimize its use in lab experiments.
科学的研究の応用
3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde has been extensively studied for its potential use in drug discovery. It has shown promising results as an inhibitor of various enzymes and receptors that are involved in the progression of diseases such as cancer, Alzheimer's, and Parkinson's. This compound has also been studied for its potential as a fluorescent probe for bioimaging and detection of biomolecules.
特性
IUPAC Name |
3-bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF2NO/c12-9-3-1-2-8(6-16)10(9)15-5-4-11(13,14)7-15/h1-3,6H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPICOQYESOGSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=CC=C2Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




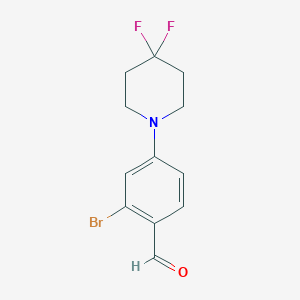


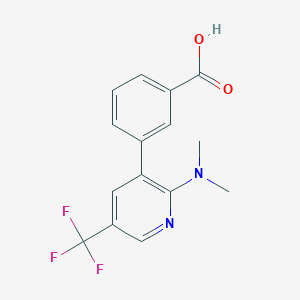

![2-Azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1401913.png)
